N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-13-19(18-4-3-11-26-18)14(2)22(21-13)9-8-20-27(23,24)16-5-6-17-15(12-16)7-10-25-17/h3-6,11-12,20H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVGBYGSFVQIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. The compound features a pyrazole ring substituted with a thiophene group and a sulfonamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves modulation of cellular signaling pathways that can lead to apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in glioma cell lines, indicating potential use in cancer therapy .
Cytotoxicity Studies
Recent research has demonstrated the cytotoxic effects of related pyrazole derivatives on various cancer cell lines. For example, a derivative showed an IC50 value of 5.13 µM against the C6 glioma cell line, which was significantly lower than that of the standard chemotherapy drug 5-Fluorouracil (IC50 = 8.34 µM) . This suggests that the compound could be more effective than traditional treatments.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5f | C6 | 5.13 |
| 5-FU | C6 | 8.34 |
| 5f | SH-SY5Y | 5.00 |
| 5-FU | SH-SY5Y | 8.53 |
Apoptosis Induction
Flow cytometry analyses have indicated that the mechanism of action for these compounds often involves apoptosis rather than necrosis. In studies involving similar compounds, it was found that a significant percentage of cell deaths were due to late apoptosis (approximately 69%) while only a small fraction was necrotic (about 4.88%) .
Case Studies
In one notable study, researchers investigated the effects of this compound on glioma cells. The results revealed that treatment led to substantial cell cycle arrest in the G0/G1 phase (45.1%), indicating its potential as an anti-cancer agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological effects of this compound. Modifications to the pyrazole and thiophene moieties can significantly influence the binding affinity and specificity towards target enzymes or receptors . For instance, introducing different substituents on the thiophene ring has been shown to enhance cytotoxicity against specific cancer cell lines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer types, including:
- Triple-Negative Breast Cancer (TNBC)
- Non-Small Cell Lung Cancer (NSCLC)
- Gastrointestinal Stromal Tumors (GIST)
The mechanism of action involves the modulation of specific proteins associated with cancer progression, such as IKZF2, which plays a critical role in immune response and cancer cell proliferation .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This property makes it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel diseases .
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The sulfonamide group may enhance the compound's ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study evaluated the compound's effectiveness against TNBC cells in vitro. Results indicated that treatment with N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide led to significant apoptosis (programmed cell death) in cancer cells compared to untreated controls. The study also noted a reduction in tumor growth in animal models .
Case Study 2: Anti-inflammatory Mechanism
In another research project, the compound was tested for its ability to reduce inflammation in a rat model of arthritis. The results showed a marked decrease in inflammatory markers and joint swelling after administration of the compound, suggesting its potential application in treating inflammatory diseases .
Case Study 3: Antimicrobial Activity
A laboratory study assessed the antimicrobial activity of the compound against various bacterial strains. The findings revealed that it exhibited significant inhibitory effects on Gram-positive bacteria, indicating its potential use as an antibiotic agent .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide?
- Methodological Answer : A robust synthesis protocol requires sequential optimization of reaction steps, solvent selection, and catalytic conditions. Use statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical variables (e.g., temperature, stoichiometry) affecting yield and purity. Post-synthesis, follow detailed characterization protocols, including NMR, IR, and mass spectrometry, to confirm structural integrity and purity .
Q. Which characterization techniques are essential for verifying the structure and purity of this compound?
- Methodological Answer : Comprehensive characterization should include:
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments to confirm substituent positions (e.g., thiophene and dihydrobenzofuran moieties).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches).
- Chromatographic Methods : Use HPLC or TLC to assess purity. Cross-reference with literature data for known analogs to resolve ambiguities .
Q. How can statistical methods improve experimental design for optimizing reaction conditions?
- Methodological Answer : Apply response surface methodology (RSM) or Taguchi orthogonal arrays to systematically vary parameters (e.g., reaction time, solvent polarity). Analyze interactions between variables using ANOVA to identify dominant factors. For example, optimize the pyrazole-thiophene coupling step by evaluating steric and electronic effects of substituents .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of This compound synthesis?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. For instance, simulate the activation energy of the sulfonamide coupling step to predict optimal catalysts (e.g., Pd-based vs. Cu-mediated systems). Pair computational predictions with experimental validation to refine synthetic routes iteratively .
Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or unexpected byproducts?
- Methodological Answer : Implement a feedback loop between computation and experiment:
Hypothesis Generation : Use computational tools to identify plausible side reactions (e.g., thiophene ring oxidation).
Experimental Validation : Conduct controlled reactions under inert atmospheres or with radical scavengers.
Data Integration : Apply machine learning to correlate reaction conditions with impurity profiles. This approach minimizes empirical guesswork and accelerates troubleshooting .
Q. How can structure-activity relationship (SAR) studies be designed for this compound in pharmacological contexts?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methyl groups on pyrazole, thiophene substitution patterns) to assess impact on bioactivity.
- In Silico Docking : Predict binding affinities to target proteins (e.g., kinases) using molecular dynamics simulations.
- Experimental Validation : Test analogs in enzyme inhibition assays and correlate results with computational predictions. Prioritize derivatives with enhanced solubility or metabolic stability .
Q. What reactor designs are suitable for scaling up the synthesis while maintaining reproducibility?
- Methodological Answer : For heterogeneous reactions (e.g., catalytic cross-couplings), use continuous-flow reactors to enhance mixing and heat transfer. Monitor reaction progress in real-time via inline spectroscopy (e.g., UV-Vis). For multiphasic systems, consider membrane reactors to separate intermediates efficiently .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental outcomes in reaction optimization?
- Methodological Answer :
- Reassess Computational Models : Verify basis sets and solvation models in DFT calculations.
- Experimental Controls : Test for unaccounted variables (e.g., moisture sensitivity, catalyst deactivation).
- Collaborative Workflows : Integrate cheminformatics platforms (e.g., KNIME) to harmonize data from simulations and lab trials .
Interdisciplinary Methodologies
Q. How to integrate chemical biology techniques into the study of this compound’s mechanism of action?
- Methodological Answer :
- Affinity Proteomics : Use photoaffinity labeling to identify cellular targets.
- Metabolic Profiling : Employ LC-MS/MS to track metabolite formation in cell cultures.
- CRISPR Screening : Identify genetic modifiers of compound efficacy in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
